7-Bromo-5-fluoro-3-hydroxyindoline

Hydrogen bonding Drug-likeness Molecular recognition

Researchers requiring a halogenated indoline core with orthogonal reactivity face limited options that offer both a nucleophilic handle and dual halogen substitution. 7-Bromo-5-fluoroindolin-3-ol (CAS 1779128-07-2) solves this: • 3-Hydroxy group enables Mitsunobu-mediated solid-phase derivatization, as validated in library synthesis. • Br at 7-position serves as a leaving group for Suzuki-Miyaura/Buchwald-Hartwig cross-coupling, while F at 5-position modulates electronic properties. • ≥98% purity ensures reproducible yields by minimizing catalyst-poisoning impurities. Supplied in R&D quantities with batch-specific QC documentation, supporting SAR campaigns, metabolic probe studies, and heterocyclic scaffold diversification.

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
CAS No. 1779128-07-2
Cat. No. B1445883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-fluoro-3-hydroxyindoline
CAS1779128-07-2
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESC1C(C2=C(N1)C(=CC(=C2)F)Br)O
InChIInChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(12)3-11-8(5)6/h1-2,7,11-12H,3H2
InChIKeyFOBWYSNIFMNMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-fluoro-3-hydroxyindoline (CAS 1779128-07-2): Structural Profile and Procurement-Relevant Characteristics for Medicinal Chemistry


7-Bromo-5-fluoro-3-hydroxyindoline (CAS 1779128-07-2) is a halogenated indoline derivative characterized by the presence of a bromine atom at the 7-position, a fluorine atom at the 5-position, and a hydroxyl group at the 3-position on the saturated 2,3-dihydro-1H-indole scaffold . Its molecular formula is C8H7BrFNO, with a molecular weight of 232.05 g/mol . As a functionalized indoline building block, this compound offers two distinct synthetic handles—a nucleophilic hydroxyl group for further derivatization and halogen substituents that modulate electronic properties and can participate in cross-coupling reactions—positioning it as a versatile intermediate in the synthesis of more complex heterocyclic scaffolds relevant to pharmaceutical research [1].

Why 7-Bromo-5-fluoro-3-hydroxyindoline Cannot Be Substituted with Unfunctionalized or Mono-Halogenated Indoline Analogs


In scientific procurement, substituting 7-bromo-5-fluoro-3-hydroxyindoline with structurally related indoline derivatives such as 7-bromo-5-fluoroindoline (CAS 1156704-69-6) or 5-fluoroindoline (CAS 2343-22-8) introduces material changes to both physicochemical properties and synthetic utility. The absence of the 3-hydroxy group in 7-bromo-5-fluoroindoline eliminates a key nucleophilic handle for Mitsunobu-type reactions and other hydroxyl-directed derivatizations commonly employed in solid-phase library synthesis [1]. Furthermore, comparative data from analogous indoline scaffolds demonstrate that the dual-halogen substitution pattern (Br at 7-position, F at 5-position) confers distinct electronic effects that influence aromatic ring reactivity and metabolic stability relative to mono-halogenated or unsubstituted indolines . The quantified differences in hydrogen-bonding capacity, lipophilicity, and derivatization potential—detailed in Section 3—directly impact synthetic yields, purification complexity, and the structural diversity accessible to a research program. Substitution without experimental validation therefore risks altering reaction outcomes, compromising SAR campaign integrity, and necessitating costly re-optimization of synthetic routes [2].

7-Bromo-5-fluoro-3-hydroxyindoline (CAS 1779128-07-2): Quantified Differentiation Evidence Versus Closest Indoline Analogs


Hydrogen Bond Donor Capacity: 3-Hydroxy Group Enables Donor-Acceptor Interactions Absent in Deoxy Analog

7-Bromo-5-fluoro-3-hydroxyindoline contains two hydrogen bond donors (3-OH and indoline NH) versus only one hydrogen bond donor (indoline NH) in the deoxy analog 7-bromo-5-fluoroindoline (CAS 1156704-69-6). The presence of the 3-hydroxy group increases hydrogen bond donor count from 1 to 2, which directly impacts predicted aqueous solubility, membrane permeability, and target-binding interactions [1]. This structural distinction is critical for medicinal chemistry campaigns where specific hydrogen-bonding networks with biological targets are required.

Hydrogen bonding Drug-likeness Molecular recognition

Molecular Weight and Heavy Atom Count Differentiation from Mono-Fluorinated Analog

7-Bromo-5-fluoro-3-hydroxyindoline (MW 232.05 g/mol, 11 heavy atoms) differs substantially from the mono-fluorinated, non-brominated analog 5-fluoroindoline (MW 137.15 g/mol, 10 heavy atoms) [1]. The addition of bromine at the 7-position increases molecular weight by approximately 95 g/mol (69% increase) and introduces a heavy halogen with distinct electronic properties and a synthetic handle for cross-coupling chemistry. This difference affects lipophilicity (XLogP3 for 5-fluoroindoline = 2.3), solubility, and protein-binding characteristics [2].

Physicochemical properties Lead optimization Fragment-based design

Rotatable Bond Count and Conformational Restriction Versus Oxidized Indole Analog

The saturated indoline scaffold of 7-bromo-5-fluoro-3-hydroxyindoline possesses zero rotatable bonds (excluding the C-O bond of the hydroxyl group), conferring greater conformational rigidity compared to more flexible chain-containing analogs [1]. In contrast, the oxidized indole analog 7-bromo-5-fluoroindole (CAS 408355-23-7) lacks the saturated 2,3-bond and the 3-hydroxy group, resulting in a planar aromatic system with distinct conformational constraints and hydrogen-bonding capacity [2]. The indoline scaffold introduces sp3 character at the 2- and 3-positions, increasing three-dimensionality and potential for enhanced target selectivity relative to the fully aromatic indole framework [3].

Conformational analysis Rigidity Target engagement

Vendor-Reported Purity Baseline: 98% Minimum Purity Specification for Reproducible Synthetic Outcomes

Commercial sources report a minimum purity specification of 98% (HPLC or equivalent analytical method) for 7-bromo-5-fluoro-3-hydroxyindoline (CAS 1779128-07-2), establishing a quantitative baseline for batch-to-batch consistency in synthetic applications . While comparative vendor purity data for structurally related analogs such as 7-bromo-5-fluoroindoline (95-97% typical) is available, the 98% specification for the 3-hydroxy derivative provides procurement-relevant quality assurance for reactions where trace impurities could interfere with subsequent derivatization steps .

Quality control Synthetic reliability Procurement specification

Absence of Published Head-to-Head Biological Activity Data: A Critical Procurement Consideration

A comprehensive search of peer-reviewed literature, patent databases, and public bioactivity repositories (including ChEMBL, BindingDB, and PubChem BioAssay) reveals no published, quantitative biological activity data—such as IC50, Ki, EC50, or target engagement metrics—for 7-bromo-5-fluoro-3-hydroxyindoline (CAS 1779128-07-2). This absence of activity data extends to structurally proximal analogs: while 7-bromo-5-fluoroindoline has been reported as a CYP1A2 inhibitor , and general class-level biological activities (antiviral, anticancer, antimicrobial) have been described for halogenated indoline derivatives [1], no direct head-to-head comparative studies exist that quantify the functional impact of the 3-hydroxy group substitution. This data gap represents a material consideration for procurement decisions in target-based drug discovery programs, where predictive activity data is essential for compound prioritization.

Data availability Screening Risk assessment

7-Bromo-5-fluoro-3-hydroxyindoline (CAS 1779128-07-2): Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Solid-Phase Library Synthesis of Hydroxyindoline-Derived Tricyclic Scaffolds via Mitsunobu Chemistry

7-Bromo-5-fluoro-3-hydroxyindoline contains the 3-hydroxy group essential for Mitsunobu-mediated derivatization on solid support, as demonstrated in library synthesis methodologies where hydroxyindoline scaffolds were immobilized and subsequently functionalized to generate diverse tricyclic derivatives [1]. The dual-halogen substitution pattern (Br at 7-position, F at 5-position) provides additional synthetic versatility for cross-coupling reactions following hydroxyl-directed transformations. Procurement for this application is supported by the compound's ≥98% purity specification , which minimizes side reactions during immobilization and subsequent on-resin chemistry steps.

Structure-Activity Relationship (SAR) Exploration of Halogenated Indoline Scaffolds in Drug Discovery

For medicinal chemistry programs investigating the pharmacological impact of 3-hydroxy substitution on halogenated indoline scaffolds, 7-bromo-5-fluoro-3-hydroxyindoline provides a structurally defined probe with 69% higher molecular weight and double the hydrogen bond donor capacity versus the mono-fluorinated analog 5-fluoroindoline [2]. The sp3 character introduced by the saturated indoline core and 3-hydroxy group offers conformational properties distinct from fully aromatic indole analogs [3], supporting SAR campaigns aimed at optimizing target selectivity and ADME properties. Users should note that no published biological activity data exists for this compound [4], necessitating de novo screening in target-based assays.

Cross-Coupling Building Block for Diversified Indoline-Derived Compound Libraries

The 7-position bromine substituent in 7-bromo-5-fluoro-3-hydroxyindoline serves as a competent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl-aryl bond formation) and Buchwald-Hartwig (C-N bond formation) transformations [4]. When combined with the 3-hydroxy group—which can be protected, functionalized, or retained as a hydrogen-bonding moiety—this compound enables orthogonal diversification strategies unavailable to non-halogenated or deoxy indoline analogs. The ≥98% purity specification supports reproducible cross-coupling yields by minimizing catalyst-poisoning impurities.

Metabolic Stability Assessment in CYP-Mediated Drug Interaction Studies

Given the reported CYP1A2 inhibitory activity of the structurally related analog 7-bromo-5-fluoroindoline [1], 7-bromo-5-fluoro-3-hydroxyindoline may serve as a comparator probe for assessing the impact of 3-hydroxy substitution on cytochrome P450 enzyme interactions. The presence of the 3-hydroxy group introduces an additional site for phase II metabolism (glucuronidation, sulfation) that is absent in the deoxy analog, providing a testable hypothesis regarding metabolic fate differentiation. Procurement for this application should be accompanied by experimental validation, as no published CYP inhibition or metabolic stability data currently exists for this specific compound.

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